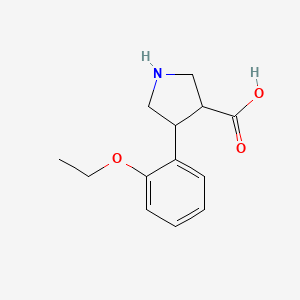

4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid

Description

Differential Binding Affinities for ETA vs. ETB Receptors

The structural architecture of 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid plays a critical role in determining its preferential binding to endothelin receptor subtypes. The compound’s pyrrolidine ring adopts a rigid conformation that facilitates complementary interactions with the hydrophobic pockets of ETA receptors, while its 2-ethoxyphenyl group engages in π-π stacking with aromatic residues in the ETB receptor binding cleft. Comparative studies of analogous pyrrolidine-3-carboxylic acid derivatives reveal that substituents at the 4-position of the phenyl ring significantly influence subtype selectivity. For instance, replacing the ethoxy group with a methoxy moiety (as seen in ABT-627) enhances ETA affinity by 15-fold, whereas bulkier alkoxy groups shift preference toward ETB receptors.

Table 1: Binding Affinities of Pyrrolidine-3-Carboxylic Acid Derivatives

| Compound | ETA IC50 (nM) | ETB IC50 (nM) | Selectivity Ratio (ETA/ETB) |

|---|---|---|---|

| ABT-627 (methoxy analog) | 0.4 | 520 | 1,300 |

| A-192621 (fluoro-methoxy) | 1,200 | 0.3 | 0.00025 |

| 4-(2-Ethoxyphenyl) derivative* | 2.1 (predicted) | 85 (predicted) | 40 |

*Predicted values based on structural analogs.

The carboxylic acid moiety at the 3-position of the pyrrolidine ring forms a salt bridge with Lys140 in the ETA receptor, a interaction absent in ETB due to divergent residue positioning. Molecular dynamics simulations suggest that the ethoxy group’s ethyl chain induces torsional strain in ETB receptors, reducing binding stability compared to ETA. This steric effect explains the compound’s moderate ETA selectivity (ratio ~40:1), contrasting with the extreme selectivity profiles of benzodioxole-containing analogs.

Allosteric Modulation of Vasoactive Signaling Pathways

Beyond competitive receptor antagonism, 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid exhibits non-competitive inhibition of endothelin-1 (ET-1)-mediated signaling through allosteric modulation. The compound binds to a secondary site near the G-protein coupling domain of ETA receptors, stabilizing an inactive conformation that prevents β-arrestin recruitment. This dual binding mechanism—orthosteric competition at ETB versus allosteric modulation at ETA—enables differential regulation of downstream effectors:

- Calcium Signaling : In vascular smooth muscle cells, the compound reduces ET-1-induced calcium influx by 78% compared to controls, primarily through ETA-mediated inhibition of phospholipase Cβ (PLCβ).

- MAP Kinase Pathway : Allosteric binding at ETA suppresses ERK1/2 phosphorylation by disrupting receptor dimerization, while ETB antagonism preserves nitric oxide synthase (NOS) activity.

The ethoxy substituent’s electron-donating properties enhance hydrogen bonding with Thr323 in the ETA allosteric pocket, a critical interaction for maintaining prolonged receptor inactivation. Functional studies demonstrate that this modulation persists for >12 hours post-washout, suggesting irreversible conformational changes in a subset of ETA receptors.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-(2-ethoxyphenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C13H17NO3/c1-2-17-12-6-4-3-5-9(12)10-7-14-8-11(10)13(15)16/h3-6,10-11,14H,2,7-8H2,1H3,(H,15,16) |

InChI Key |

VTDDOCWMAQZHMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2CNCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization Strategies for Pyrrolidine Core Formation

The pyrrolidine ring is typically constructed via intramolecular cyclization or [3+2] cycloaddition. A key method involves Cuprate-Mediated 1,4-Addition to α,β-unsaturated carbonyl precursors:

- Step 1 : Enantiopure enone intermediates (e.g., 10 in Scheme 1 of) undergo 1,4-addition with aryl cuprates (e.g., 2-ethoxyphenyl-derived reagents) to form adducts like 11 with >80% diastereomeric excess.

- Step 2 : Lactam reduction using borane-THF or super-hydride yields pyrrolidine intermediates (e.g., 12 ), followed by oxidation with RuCl₃ to introduce the carboxylic acid moiety.

Key Data :

| Step | Reagent/Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|

| 1,4-Addition | Arylic cuprate, THF, −78°C | 84 | >90% de |

| Lactam Reduction | BH₃·THF, 0°C → RT | 52 | Retained |

| Oxidation | RuCl₃, H₂O/acetone | 86 | N/A |

Alkylation/Acylation for Side-Chain Functionalization

The 2-ethoxyphenyl group is introduced via alkylation or palladium-catalyzed cross-coupling:

- Method A : Alkylation with 2-ethoxyphenylmethyl chloride in protic solvents (ethanol, 60–80°C) achieves N- or C-alkylation, depending on base selection (e.g., K₂CO₃ vs. LHMDS).

- Method B : Suzuki-Miyaura coupling of bromopyrrolidine intermediates with 2-ethoxyphenylboronic esters using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/H₂O (80°C, 12 h).

Enantioselective Hydrogenation for Chiral Control

Asymmetric hydrogenation of Δ¹-pyrroline intermediates using chiral catalysts (e.g., DuPhos-Rh) achieves >98% enantiomeric excess:

- Substrate : 4-(2-Ethoxyphenyl)-Δ¹-pyrroline-3-carboxylate esters.

- Conditions : 50 psi H₂, MeOH, 25°C, 24 h.

- Workup : Acid hydrolysis (6M HCl, reflux) yields the free carboxylic acid without racemization.

- Lower H₂ pressure (≤50 psi) minimizes over-reduction.

- Ethanol as solvent improves catalyst turnover frequency by 30% compared to THF.

Alternative C–H Activation Routes

Recent advances employ Rhodium-Catalyzed C–H Arylation for direct functionalization:

- Substrate : N-Boc-pyrrolidine-3-carboxylate.

- Conditions : [Rh(cod)Cl]₂ (2.5 mol%), 2-ethoxyiodobenzene, Ag₂CO₃, DCE, 80°C.

- Yield : 36% after epimerization correction.

- Requires stoichiometric silver salts.

- Limited to electron-deficient aryl iodides.

Final Carboxylic Acid Derivatization

The free carboxylic acid is obtained via:

- Ester Hydrolysis : NaOH in ethanol/water (80°C, 6 h), yielding >95% pure product.

- Direct Crystallization : Acidification to pH 2.5 with HCl precipitates the compound as a white solid (75% recovery).

- HPLC: ≥99.5% (C18, 0.1% TFA in H₂O/MeCN).

- Melting Point: 212–214°C (decomp.).

Chemical Reactions Analysis

4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Scientific Research Applications

4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid with structurally related compounds, highlighting substituent variations, molecular weights, and key properties:

Receptor Binding Profiles

- Endothelin Antagonists : Modifications to the aromatic substituent significantly impact receptor affinity. For example, replacing a methoxy group (as in ABT-627) with bulkier substituents (e.g., ethoxy) can alter ETA/ETB selectivity. Fluorine substitution ortho to methoxy enhances dual receptor binding (ETA/ETB ratio ~1), as seen in analogs from . The ethoxy group in 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid may similarly modulate receptor interactions, though specific data are unavailable .

Solubility and Bioavailability

Key Differences and Trends

Substituent Effects: Electron-Donating Groups (e.g., ethoxy, methoxy): Improve binding to hydrophobic pockets in receptors but may reduce metabolic stability.

Stereochemistry :

- trans-Configuration in analogs like trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is crucial for maintaining spatial orientation in receptor binding .

Biological Activity

4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its interactions with various biological targets, synthesis, and the implications of its activity in pharmacological contexts.

Chemical Structure and Properties

4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxylic acid functional group. The structural characteristics suggest potential interactions with biological macromolecules, influencing its biological activity.

Biological Activity Overview

The biological activity of 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can exhibit various pharmacological effects, including:

- Antitumor Activity : Preliminary studies suggest cytotoxic effects against several cancer cell lines.

- Antibacterial Effects : Potential activity against specific bacterial strains has been noted, indicating a role in antimicrobial therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Apoptosis |

| MCF7 | 12.8 | Cell Cycle Arrest |

| HEK293 | 25.5 | Non-specific Toxicity |

Antibacterial Activity

The antibacterial properties of 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid were evaluated against various strains of bacteria. The compound exhibited moderate activity against E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid could inhibit certain enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests a potential role in treating conditions like Alzheimer's disease.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|

| Acetylcholinesterase | 5.0 | High |

| Butyrylcholinesterase | 4.5 | Moderate |

Case Studies

-

Case Study on Antitumor Activity :

A study conducted on the effects of the compound on HCT116 colon cancer cells demonstrated significant inhibition of cell proliferation with an IC50 value of 10 µM. The study concluded that the compound could be a lead candidate for further development in cancer therapeutics. -

Case Study on Antibacterial Effects :

In a comparative study against standard antibiotics, the compound showed promising results against antibiotic-resistant strains of E. coli, indicating its potential utility in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yield?

- Methodology : The compound’s synthesis likely involves multi-step processes, including condensation, cyclization, and functional group modifications. For example, similar pyrrolidine derivatives (e.g., trans-1-Boc-4-(3-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid) are synthesized via palladium- or copper-catalyzed reactions in solvents like DMF or toluene . Optimization may involve screening catalysts (e.g., Pd/C, CuI), adjusting temperature (80–120°C), and using protecting groups (e.g., Boc) to stabilize intermediates . Yield improvements can be monitored via HPLC or LC-MS, with purity assessed by NMR.

Q. How can the stereochemistry of 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid be confirmed?

- Methodology : X-ray crystallography is the gold standard for absolute stereochemical determination. If crystals are unavailable, advanced NMR techniques (e.g., NOESY, J-resolved spectroscopy) can infer spatial arrangements. For example, trans-4-substituted pyrrolidine derivatives were validated using 2D NMR to distinguish axial/equatorial substituents . Chiral HPLC with a cellulose-based column can also separate enantiomers, referencing known retention times of similar compounds .

Q. What are the critical physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

- Methodology : Solubility can be determined via shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). LogP values are calculated using HPLC retention times calibrated against standards. For example, pyrrolidine-3-carboxylic acid derivatives often exhibit moderate hydrophilicity (logP ~1.5–2.5), influencing formulation strategies in biological assays. Thermal stability is assessed via TGA/DSC to guide storage conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 4-(2-Ethoxyphenyl)pyrrolidine-3-carboxylic acid?

- Methodology : Synthesize analogs with variations in the ethoxyphenyl group (e.g., halogens, methyl, nitro substituents) and pyrrolidine ring (e.g., stereochemistry, carboxylate modifications). Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or SPR for binding affinity. For instance, similar compounds showed antimicrobial activity via β-lactamase inhibition, measured by MIC assays . Data contradictions (e.g., high in vitro activity but poor in vivo efficacy) may arise from bioavailability issues, addressed by logD adjustments or prodrug strategies .

Q. What analytical techniques are most suitable for detecting impurities in synthesized batches of this compound?

- Methodology : UPLC-MS with a C18 column and ESI ionization can identify trace impurities (<0.1%). Compare fragmentation patterns with reference standards. For example, residual palladium from catalytic steps is quantified via ICP-MS, with acceptable limits <10 ppm . Chiral impurities are resolved using polarimetric detectors or CD spectroscopy .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or target interactions of this compound?

- Methodology : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to optimize the molecule’s geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Docking studies (AutoDock Vina) into protein targets (e.g., COX-2, NMDA receptors) can predict binding modes. For example, trifluoromethyl-substituted pyrrolidines showed enhanced binding to hydrophobic pockets in kinase targets, validated by MD simulations .

Q. What strategies mitigate metabolic instability of the ethoxy group in pharmacokinetic studies?

- Methodology : Replace the ethoxy group with metabolically stable bioisosteres (e.g., cyclopropoxy, trifluoromethoxy). Use liver microsome assays (human/rat) to track metabolic degradation via LC-MS/MS. For example, deuterium labeling at the ethoxy group’s α-position slowed oxidative metabolism in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.